REACTION_CXSMILES
|
[C:1]([C:3]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[CH:18][C:4]=1[O:5][CH2:6][CH2:7][CH2:8][CH2:9][NH:10]C(=O)OC(C)(C)C)#[N:2]>C(Cl)Cl.C(O)(C(F)(F)F)=O>[NH2:10][CH2:9][CH2:8][CH2:7][CH2:6][O:5][C:4]1[CH:18]=[CH:19][CH:20]=[C:21]([N+:22]([O-:24])=[O:23])[C:3]=1[C:1]#[N:2] |f:1.2|
|
Name
|
tert-butyl 4-(2-cyano-3-nitrophenoxy)butylcarbamate
|
Quantity
|
671 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(OCCCCNC(OC(C)(C)C)=O)C=CC=C1[N+](=O)[O-]
|
Name
|
DCM TFA
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.C(=O)(C(F)(F)F)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCOC1=C(C#N)C(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 698 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 148.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |